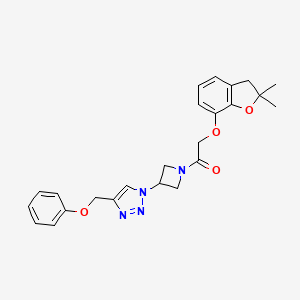
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Metal Complexation in Similar Compounds
Research on structurally similar compounds, such as 2-acylmethyl-2-oxazolines, has unveiled significant insights into tautomerism and metal complexation. These findings are pivotal in understanding the solid-state, solution, and gas-phase structures of these materials, highlighting their potential as ligands in coordination chemistry and metal-mediated catalysis (Jones et al., 2013). This suggests that compounds with complex heterocyclic structures, akin to the query, could play a crucial role in developing new catalytic systems or in the study of tautomeric behaviors in organic and organometallic chemistry.
Potential in Antibacterial and Antifungal Applications
Another research avenue is the synthesis and pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds. These studies have demonstrated the antibacterial and antifungal potentials of azetidinones and thiazolidinones, indicating the broader applicability of heterocyclic compounds in developing new antimicrobial agents (Mistry & Desai, 2006). Given the structural complexity of the queried compound, exploring its antimicrobial activity could be a promising research direction.
Role in Synthesis and Drug Development
The intricate synthesis pathways and biological activities of compounds containing benzofuran and triazole units, as seen in the synthesis of novel benzofuran derivatives starting from naturally occurring visnagin, offer insights into the medicinal chemistry applications of such molecules. These pathways have led to compounds with significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014). This suggests the potential of the queried compound in drug development, particularly in the design of new therapeutic agents.
Exploring Chemical Transformations
Studies on the transformations of azetidinylthio acetates have provided valuable knowledge on the chemical behavior and potential applications of azetidinyl compounds in synthetic chemistry (Stoodley & Watson, 1974). The ability to undergo various chemical transformations makes these compounds versatile intermediates in organic synthesis, potentially applicable to the synthesis or modification of the queried compound.
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-24(2)11-17-7-6-10-21(23(17)32-24)31-16-22(29)27-13-19(14-27)28-12-18(25-26-28)15-30-20-8-4-3-5-9-20/h3-10,12,19H,11,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGIOTOPQGCTPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

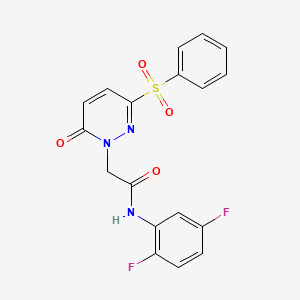
![3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2409751.png)
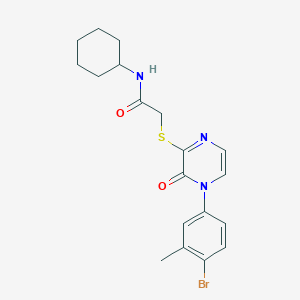
![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409753.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2409755.png)


![N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2409759.png)
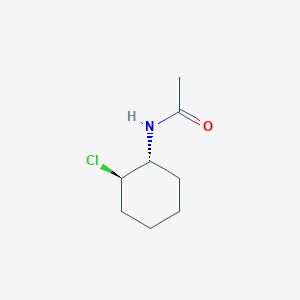
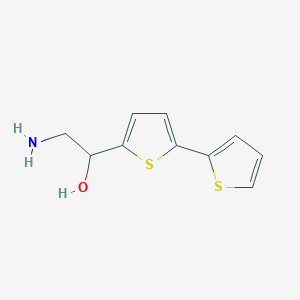
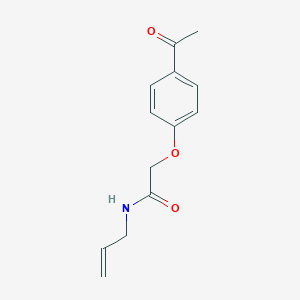
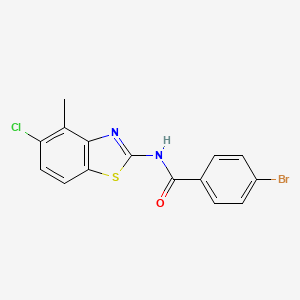
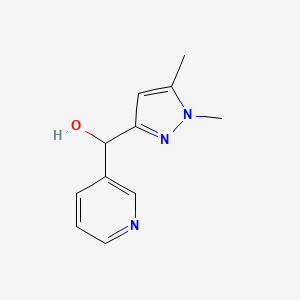
![1-(2-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2409773.png)